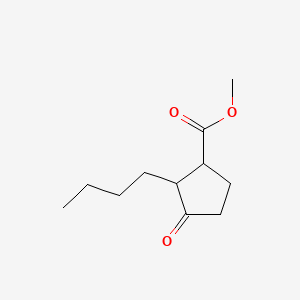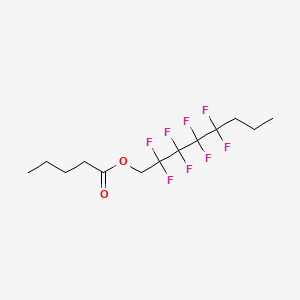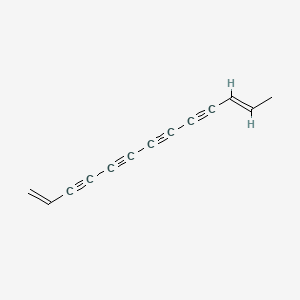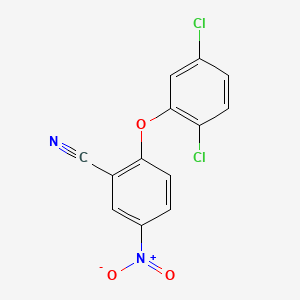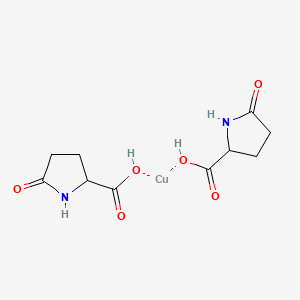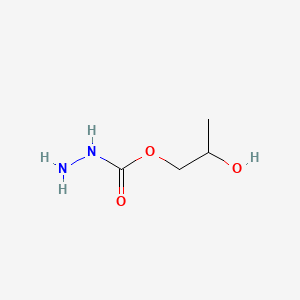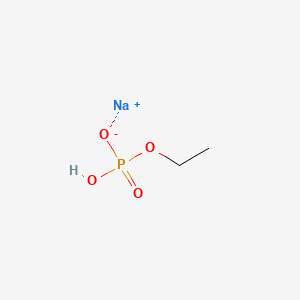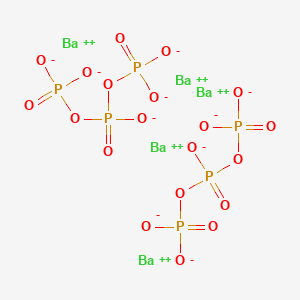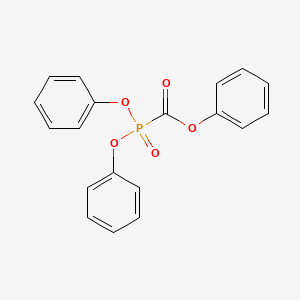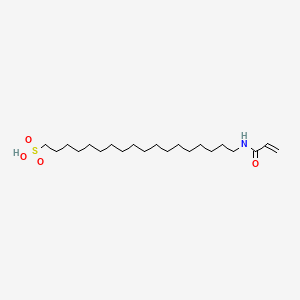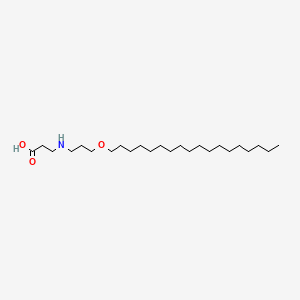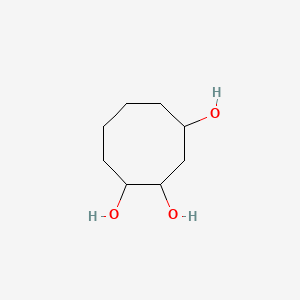
Cyclooctane-1,2,4-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctane-1,2,4-triol is an organic compound belonging to the class of cycloalkanes It is characterized by an eight-membered carbon ring with three hydroxyl groups attached at the 1, 2, and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclooctane-1,2,4-triol can be synthesized through several methods. One common approach involves the hydroxylation of cyclooctane derivatives. For instance, cyclooctane can be subjected to oxidation reactions using reagents such as osmium tetroxide (OsO4) in the presence of hydrogen peroxide (H2O2) to introduce hydroxyl groups at specific positions on the ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve the catalytic hydrogenation of cyclooctadiene followed by selective hydroxylation. The use of catalysts such as palladium on carbon (Pd/C) can facilitate the hydrogenation process, while hydroxylation can be achieved using oxidizing agents under controlled conditions.
Análisis De Reacciones Químicas
Types of Reactions
Cyclooctane-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form cyclooctane-1,2,4-trione using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reduction of this compound can yield cyclooctane by removing the hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents such as thionyl chloride (SOCl2) to form cyclooctane-1,2,4-trichloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Cyclooctane-1,2,4-trione
Reduction: Cyclooctane
Substitution: Cyclooctane-1,2,4-trichloride
Aplicaciones Científicas De Investigación
Cyclooctane-1,2,4-triol has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying the reactivity of cycloalkanes.
Biology: The compound can be used in the study of enzyme-catalyzed hydroxylation reactions and the metabolic pathways involving cycloalkanes.
Medicine: this compound derivatives may have potential therapeutic applications due to their unique structural properties.
Industry: It can be used in the production of polymers and other materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of cyclooctane-1,2,4-triol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the compound can form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, enzymes such as hydroxylases may catalyze the hydroxylation of this compound, leading to the formation of different metabolites.
Comparación Con Compuestos Similares
Cyclooctane-1,2,4-triol can be compared with other cycloalkane derivatives such as:
Cyclooctane-1,2-diol: This compound has two hydroxyl groups and exhibits different reactivity and properties compared to this compound.
Cyclooctane-1,4-diol: With hydroxyl groups at the 1 and 4 positions, this compound has distinct chemical behavior and applications.
Cyclooctane-1,2,3-triol: Similar to this compound but with hydroxyl groups at the 1, 2, and 3 positions, leading to different reactivity patterns.
Propiedades
Número CAS |
94249-16-8 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
cyclooctane-1,2,4-triol |
InChI |
InChI=1S/C8H16O3/c9-6-3-1-2-4-7(10)8(11)5-6/h6-11H,1-5H2 |
Clave InChI |
YVBCGAYPLVHGSK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(CC(C1)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


